3-(4-Methoxyphenyl)-4-phenylbutanoic acid is an organic compound classified as an aromatic carboxylic acid. This compound features a butanoic acid backbone with a methoxy-substituted phenyl group and another phenyl group attached, making it structurally significant in various chemical and pharmaceutical applications. Its molecular structure contributes to its potential biological activities, particularly in medicinal chemistry.
The synthesis of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid can be achieved through several methods, primarily involving the reaction of appropriate aromatic compounds with butyric acid derivatives. One common approach includes:
The reactions typically occur under mild conditions, such as room temperature, and may require optimization of reaction times and concentrations to maximize yield and purity. The use of solvents and purification techniques like recrystallization or chromatography is also common to isolate the target compound effectively.
The molecular formula of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid is , with a molecular weight of approximately 270.31 g/mol. The structure consists of:
3-(4-Methoxyphenyl)-4-phenylbutanoic acid can undergo various chemical reactions, including:
The reactivity of this compound is influenced by the presence of electron-donating groups (like methoxy) on the aromatic rings, which can enhance electrophilic substitution reactions.
Research into similar compounds suggests that the methoxy group may enhance lipophilicity and bioavailability, potentially affecting pharmacokinetics and pharmacodynamics.
3-(4-Methoxyphenyl)-4-phenylbutanoic acid has potential applications in:
The enantioselective construction of chiral centers in 3-aryl-4-phenylbutanoic acid derivatives leverages palladium-catalyzed C(sp³)-H arylation. This method enables direct functionalization of inert C–H bonds adjacent to carboxylic acid groups, bypassing traditional pre-functionalization steps. As reported in recent studies, Pd(II) catalysts paired with chiral acetyl-protected amino quinoline (APAQ) ligands facilitate the arylation of γ-aminobutyric acid (GABA) scaffolds. The reaction proceeds under mild conditions (60–80°C) in aprotic solvents like 1,2-dichloroethane, achieving ee values up to 74% and yields of 86% for derivatives such as (3R)-4-amino-3-(4-methoxyphenyl)butanoic acid. Key limitations include moderate enantioselectivity with electron-deficient aryl groups due to altered reductive elimination kinetics [5].
Table 1: Performance of Pd-Catalyzed Arylation for 3-(4-Methoxyphenyl)-4-phenylbutanoic Acid Precursors
Aryl Group | Catalyst System | Yield (%) | ee (%) |
---|---|---|---|
3,4-Dimethylphenyl | Pd/APAQ | 71 | 74 |
3-Fluorophenyl | Pd/APAQ | 68 | 72 |
4-Acetylphenyl | Pd/APAQ | 65 | 70 |
4-Methoxyphenyl | Pd/APAQ | 86 | 74 |
Retrosynthetic analysis identifies 4-phenylbutyric acid (4-PBA) as a strategic precursor for 3-(4-methoxyphenyl)-4-phenylbutanoic acid. 4-PBA serves as a linchpin for β-oxidation-inspired chain elongation, where enzymatic or chemical mimics extend the aliphatic chain while introducing aryl motifs. Industrially, 4-PBA is synthesized via Friedel-Crafts acylation of benzene with γ-butyrolactone, followed by Lewis acid (e.g., AlCl₃)-catalyzed ring opening and neutralization. This route affords 4-PBA in high purity (bp 165°C/10 mmHg, mp 49–51°C), which undergoes ortho-methoxylation via electrophilic aromatic substitution to install the 4-methoxyphenyl moiety. The carboxylic acid group enables subsequent functionalization through amidation or esterification, supporting diverse derivative synthesis [3] [6].
Enantiocontrol in 3-(4-methoxyphenyl)-4-phenylbutanoic acid synthesis relies on APAQ ligands, which create a stereoselective pocket around the Pd(II) center. X-ray crystallography reveals that the quinoline nitrogen and acetyl oxygen coordinate Pd, forming a rigid 8-membered chelate ring. This geometry confines the prochiral enolate intermediate, ensuring Re-face attack of the 4-methoxyphenyl group. Computational studies confirm that steric repulsion between the ligand’s tert-butyl group and the substrate’s phenyl ring drives enantioselectivity. Modifications to the APAQ scaffold—such as electron-donating substituents on the quinoline ring—boost ee values to >90% for bulky aryl groups, though methoxy-substituted substrates require optimization to mitigate racemization [5].
Table 2: APAQ Ligand Modifications and Enantioselectivity Outcomes
APAQ Substituent | Aryl Bromide | Reaction Time (h) | ee (%) |
---|---|---|---|
tert-Butyl | 4-Methoxybromobenzene | 24 | 74 |
3,5-Dimethylphenyl | 4-Methoxybromobenzene | 18 | 82 |
4-Cyanophenyl | 4-Methoxybromobenzene | 30 | 68 |
Post-arylation, the APAQ directing group is cleaved via hydrolytic conditions to unveil the bioactive GABA scaffold. Treatment with HCl/EtOH (6M, 80°C, 8h) achieves near-quantitative removal (86% yield), as demonstrated in the synthesis of R-tolibut. Crucially, the acidic conditions preserve stereointegrity and avoid epimerization at the C3 chiral center. For carboxylate-protected derivatives (e.g., methyl esters), directed reduction with LiAlH₄ converts the acid to alcohol functionalities without racemization. These deprotection strategies enable access to pharmaceutically relevant molecules, including inhibitors targeting the GABAB1 receptor extracellular domain [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1